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Cat. No.: B10788187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BigLEN is an endogenous neuropeptide derived from the proSAAS precursor, acting as the

primary agonist for the G protein-coupled receptor 171 (GPR171). In rats, the BigLEN-GPR171

system is implicated in a variety of physiological processes, including the regulation of food

intake, anxiety, and pain perception. Functionally, GPR171 is a Gαi/o-coupled receptor, and its

activation by BigLEN leads to the inhibition of adenylyl cyclase and a subsequent reduction in

intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in decreased

neuronal excitability and modulation of synaptic transmission, making BigLEN(rat) TFA a

valuable tool for investigating the intricate mechanisms of neurotransmission and synaptic

plasticity in the rat brain.

BigLEN has been shown to hyperpolarize pyramidal neurons in the basolateral amygdala and

inhibit glutamate release in the paraventricular nucleus, highlighting its potential as a modulator

of both excitatory and inhibitory synaptic events. These application notes provide detailed

protocols for utilizing BigLEN(rat) TFA to study its effects on synaptic transmission in rats,

catering to researchers in neuroscience and professionals in drug development.
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Specific quantitative data on the effects of BigLEN on synaptic transmission in rats is limited in

the currently available literature. The following table provides a template for expected outcomes

based on the known function of BigLEN as an agonist for the Gαi/o-coupled receptor GPR171.

Researchers are encouraged to generate empirical data to populate this table.
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Parameter Brain Region Neuron Type
Effect of
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Presynaptic
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Potential (EPSP)

Amplitude
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Postsynaptic

neurons
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Inhibitory
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Potentiation/Red

uction

Dependent on

circuit

Paired-Pulse
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Presynaptic

terminals
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Increase

(suggests

presynaptic

inhibition)

Miniature

Excitatory

Postsynaptic

Current
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Various
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Protocol 1: Electrophysiological Recording of BigLEN
Effects in Rat Brain Slices
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from

neurons in acute rat brain slices to investigate the effects of BigLEN(rat) TFA on synaptic

transmission.

Materials:

BigLEN(rat) TFA

Adult Sprague-Dawley rats (P21-P42)

Slicing solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial

cerebrospinal fluid (aCSF)

Recording aCSF (oxygenated with 95% O₂/5% CO₂): Standard aCSF

Intracellular solution

Vibratome

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Bipolar stimulating electrode

Procedure:

Slice Preparation:

Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated slicing solution.

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm

thick) of the desired brain region (e.g., amygdala, hippocampus, hypothalamus).
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Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to

recover for at least 1 hour at room temperature.

Electrophysiological Recording:

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated

recording aCSF.

Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording.

Record baseline synaptic activity (e.g., resting membrane potential, spontaneous

EPSCs/IPSCs).

To evoke synaptic responses, place a bipolar stimulating electrode in the vicinity of the

recorded neuron.

Apply BigLEN(rat) TFA to the bath at desired concentrations (e.g., 10 nM - 1 µM) and

record the changes in synaptic parameters.

Data Analysis:

Analyze changes in resting membrane potential, input resistance, and the amplitude,

frequency, and kinetics of spontaneous and evoked synaptic currents.

For paired-pulse ratio experiments, deliver two closely spaced stimuli and calculate the

ratio of the second synaptic response to the first.

Protocol 2: Glutamate Release Assay from Rat
Synaptosomes
This protocol describes how to measure the effect of BigLEN(rat) TFA on glutamate release

from isolated nerve terminals (synaptosomes).[1][2][3]

Materials:

BigLEN(rat) TFA

Adult Sprague-Dawley rats
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Sucrose homogenization buffer

Percoll gradients

HEPES-buffered saline (HBS)

Glutamate dehydrogenase

NADP+

Fluorometer

Procedure:

Synaptosome Preparation:

Homogenize rat brain tissue (e.g., cortex, hippocampus) in ice-cold sucrose buffer.[2]

Centrifuge the homogenate to remove nuclei and cellular debris.[1][2]

Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosomal

fraction.[2]

Wash the synaptosomes and resuspend them in HBS.[2]

Glutamate Release Measurement:

Pre-incubate synaptosomes with various concentrations of BigLEN(rat) TFA.

Add glutamate dehydrogenase and NADP+ to the synaptosome suspension.[2]

Stimulate glutamate release by depolarization with a high concentration of KCl or 4-

aminopyridine (4-AP).[1][3]

Monitor the increase in NADPH fluorescence at an excitation wavelength of 340 nm and

an emission wavelength of 460 nm, which is proportional to the amount of released

glutamate.[2]

Data Analysis:
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Calculate the rate of glutamate release in the presence and absence of BigLEN(rat) TFA.

Generate a dose-response curve to determine the IC₅₀ of BigLEN for the inhibition of

glutamate release.

Protocol 3: Radioligand Binding Assay for GPR171
This protocol details a radioligand binding assay to characterize the binding of BigLEN to its

receptor, GPR171, in rat brain membranes.[4][5]

Materials:

[¹²⁵I]Tyr-BigLEN (radioligand)

Unlabeled BigLEN(rat) TFA

Rat brain tissue

Tris-HCl buffer

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation:

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet and resuspend it in the binding buffer.

Binding Assay:
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In a 96-well plate, combine the brain membrane preparation, [¹²⁵I]Tyr-BigLEN, and either

buffer (for total binding) or increasing concentrations of unlabeled BigLEN(rat) TFA (for

competition binding).[4]

Incubate the plate to allow binding to reach equilibrium.[4]

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with

ice-cold buffer to remove unbound radioligand.[4]

Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.

Specific binding is calculated by subtracting non-specific binding (in the presence of a high

concentration of unlabeled BigLEN) from total binding.

Perform saturation analysis to determine the dissociation constant (Kd) and the maximum

number of binding sites (Bmax).

Perform competition analysis to determine the inhibitory constant (Ki) of unlabeled

BigLEN.
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Caption: Signaling pathway of BigLEN(rat) TFA via the GPR171 receptor.
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Caption: Experimental workflow for studying BigLEN(rat) TFA effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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